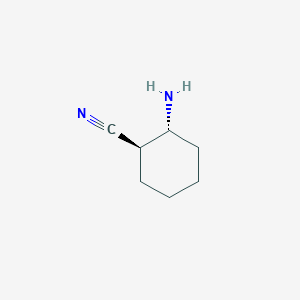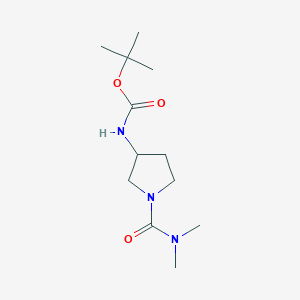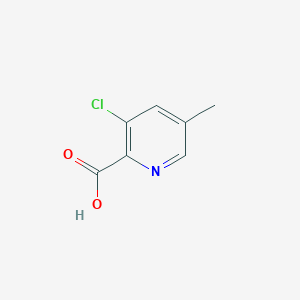
(1R,2R)-2-aminocyclohexane-1-carbonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(1R,2R)-2-Aminocyclohexane-1-carbonitrile is a chiral compound with significant importance in various fields of chemistry and industry. This compound is characterized by its unique stereochemistry, which plays a crucial role in its reactivity and applications. The presence of both an amino group and a nitrile group on the cyclohexane ring makes it a versatile building block for the synthesis of more complex molecules.
Méthodes De Préparation
The synthesis of (1R,2R)-2-aminocyclohexane-1-carbonitrile can be achieved through several routes. One common method involves the reduction of (1R,2R)-2-nitrocyclohexane-1-carbonitrile using hydrogen in the presence of a palladium catalyst. Another approach is the reductive amination of cyclohexanone with ammonia and hydrogen cyanide, followed by resolution of the racemic mixture to obtain the desired enantiomer .
Industrial production methods often involve the use of large-scale hydrogenation reactors and continuous flow systems to ensure high yield and purity. The reaction conditions typically include elevated temperatures and pressures to facilitate the reduction process efficiently .
Analyse Des Réactions Chimiques
(1R,2R)-2-Aminocyclohexane-1-carbonitrile undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form the corresponding imine or nitrile oxide under specific conditions.
Reduction: The nitrile group can be reduced to an amine using reducing agents such as lithium aluminum hydride or catalytic hydrogenation.
Substitution: The amino group can participate in nucleophilic substitution reactions, forming derivatives such as amides, ureas, and carbamates.
Common reagents used in these reactions include hydrogen, palladium catalysts, lithium aluminum hydride, and various electrophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .
Applications De Recherche Scientifique
(1R,2R)-2-Aminocyclohexane-1-carbonitrile has a wide range of applications in scientific research:
Chemistry: It serves as a chiral building block for the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is used in the study of enzyme mechanisms and as a ligand in the development of enzyme inhibitors.
Medicine: It is a precursor for the synthesis of various drugs, including antiviral and anticancer agents.
Mécanisme D'action
The mechanism of action of (1R,2R)-2-aminocyclohexane-1-carbonitrile involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can act as a competitive inhibitor by binding to the active site of enzymes, thereby blocking substrate access. Additionally, its chiral nature allows for selective interactions with biological molecules, leading to specific physiological effects .
Comparaison Avec Des Composés Similaires
(1R,2R)-2-Aminocyclohexane-1-carbonitrile can be compared with other similar compounds, such as (1R,2R)-2-aminocyclohexane-1-carboxylic acid and (1R,2R)-2-aminocyclohexane-1-methanol. These compounds share similar structural features but differ in their functional groups, leading to variations in their reactivity and applications. For instance, the carboxylic acid derivative is more acidic and can participate in different types of reactions compared to the nitrile derivative .
Similar Compounds
- (1R,2R)-2-Aminocyclohexane-1-carboxylic acid
- (1R,2R)-2-Aminocyclohexane-1-methanol
- (1R,2R)-2-Morpholinocyclohexan-1-amine hydrochloride
Propriétés
Formule moléculaire |
C7H12N2 |
|---|---|
Poids moléculaire |
124.18 g/mol |
Nom IUPAC |
(1R,2R)-2-aminocyclohexane-1-carbonitrile |
InChI |
InChI=1S/C7H12N2/c8-5-6-3-1-2-4-7(6)9/h6-7H,1-4,9H2/t6-,7+/m0/s1 |
Clé InChI |
RVGOKHBYNZPVGI-NKWVEPMBSA-N |
SMILES isomérique |
C1CC[C@H]([C@@H](C1)C#N)N |
SMILES canonique |
C1CCC(C(C1)C#N)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-{[1-(3,5-difluorobenzenesulfonyl)azetidin-3-yl]methyl}-2-methyl-1H-imidazole](/img/structure/B12280609.png)
![4-(3,5-dimethyl-1H-pyrazol-1-yl)-6-(4-{thieno[3,2-d]pyrimidin-4-yl}piperazin-1-yl)pyrimidine](/img/structure/B12280618.png)


![5-[(8S,9S,13S,14S)-3-Methoxy-13-methyl-7,8,9,11,12,13,14,15-octahydro-6H-cyclopenta[a]phenanthren-17-yl]pyridine-2-D](/img/structure/B12280634.png)
![1-{[1-(1-benzothiophene-2-carbonyl)azetidin-3-yl]methyl}-1H-imidazole](/img/structure/B12280635.png)

![Methyl 3-oxo-2-azabicyclo[2.2.2]octane-1-carboxylate](/img/structure/B12280640.png)

![6-Chloro-1,5-dihydro-imidazo[4,5-c]pyridin-4-one](/img/structure/B12280647.png)
![Benzyl 1,2,8,8,15,22,22-heptamethyl-19-oxa-18,20-diazahexacyclo[12.11.0.02,11.05,10.015,23.017,21]pentacosa-11,17,20-triene-5-carboxylate](/img/structure/B12280649.png)
![[2-(2-Ethoxyethoxy)ethoxy]acetic acid](/img/structure/B12280653.png)

